Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- is an organic compound characterized by its unique structure, which includes a methoxy group attached to a 4-methoxyphenyl moiety. Its molecular formula is and it is classified under the category of nitriles. This compound plays a significant role in various chemical syntheses and has potential applications in scientific research.
The compound can be synthesized through the condensation of 4-methoxybenzaldehyde with malononitrile, typically in the presence of a base such as piperidine or pyridine. This reaction is commonly performed in solvents like ethanol or methanol, followed by purification methods such as recrystallization or column chromatography .
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- belongs to the class of organic compounds known as nitriles and is specifically categorized as a derivative of propanedinitrile. It falls under the broader classification of phenethylamines, which are compounds containing a phenethylamine backbone.
The primary method for synthesizing propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves:
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- has a molecular structure that can be represented as follows:
COC1=CC=C(C=C1)C(=C(C#N)C#N)OCThis structure features two nitrile groups and a methylene bridge connecting the methoxy-substituted phenyl group .
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- can participate in various chemical reactions including:
The oxidation and reduction processes are critical for modifying the compound's properties and enhancing its reactivity in further synthetic applications.
The mechanism of action of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves its interactions with biological systems:
| Property | Value |
|---|---|
| Boiling Point | Predicted at approximately 471.1 °C |
| Density | Approximately 1.199 g/cm³ |
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- exhibits notable chemical properties due to its nitrile groups and aromatic structure:
These properties make it suitable for various applications in synthetic chemistry and pharmaceuticals .
Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- finds applications in several scientific fields:
Research continues to explore its full potential across these applications, highlighting its versatility within chemical sciences .
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3